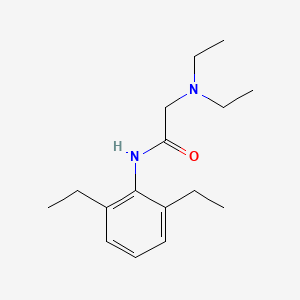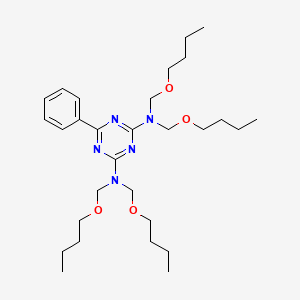
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: is a complex organic compound that combines the structural features of both p-(Bis(2-bromoethyl)amino)phenol and 2,6-dimethylbenzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate typically involves a multi-step process:
Synthesis of p-(Bis(2-bromoethyl)amino)phenol: This step involves the reaction of phenol with bis(2-bromoethyl)amine under controlled conditions to form the desired product.
Esterification with 2,6-dimethylbenzoic acid: The p-(Bis(2-bromoethyl)amino)phenol is then reacted with 2,6-dimethylbenzoic acid in the presence of a suitable catalyst to form the ester, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromoethyl groups can be reduced to ethyl groups.
Substitution: The bromoethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while nucleophilic substitution of the bromoethyl groups could yield various substituted derivatives.
Applications De Recherche Scientifique
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be investigated for its potential use in drug development.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity. The bromoethyl groups could facilitate interactions with biological molecules, while the phenolic and benzoate groups could contribute to binding affinity and specificity.
Comparaison Avec Des Composés Similaires
p-(Bis(2-bromoethyl)amino)phenol 2,6-dimethylbenzoate: can be compared with other similar compounds such as:
p-(Bis(2-chloroethyl)amino)phenol: Similar structure but with chloroethyl groups instead of bromoethyl groups.
p-(Bis(2-bromoethyl)amino)phenol: Lacks the 2,6-dimethylbenzoate ester group.
2,6-dimethylbenzoic acid esters: Various esters of 2,6-dimethylbenzoic acid with different alcohols.
The uniqueness of This compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
21667-03-8 |
|---|---|
Formule moléculaire |
C19H21Br2NO2 |
Poids moléculaire |
455.2 g/mol |
Nom IUPAC |
[4-[bis(2-bromoethyl)amino]phenyl] 2,6-dimethylbenzoate |
InChI |
InChI=1S/C19H21Br2NO2/c1-14-4-3-5-15(2)18(14)19(23)24-17-8-6-16(7-9-17)22(12-10-20)13-11-21/h3-9H,10-13H2,1-2H3 |
Clé InChI |
TZYLXYZBEHLNSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



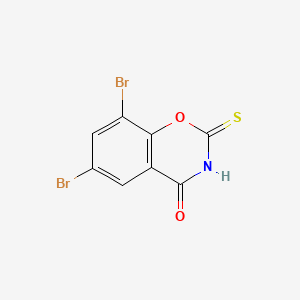
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)
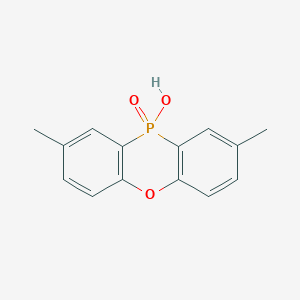
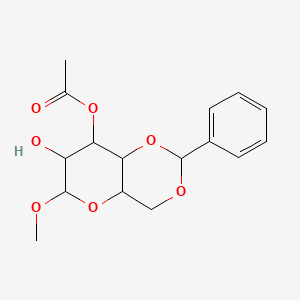
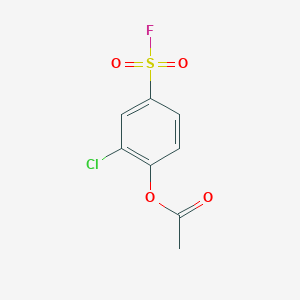

![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
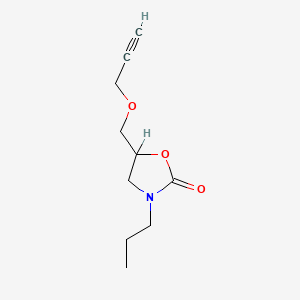
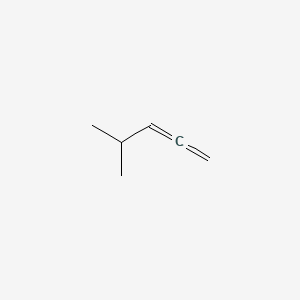
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)

